molecular formula C24H30N2O5S B2967082 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide CAS No. 922078-40-8

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

Cat. No. B2967082
CAS RN: 922078-40-8
M. Wt: 458.57
InChI Key: MYAAJRVLIRLNAK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, and stability. Unfortunately, these specific details for this compound are not available in the searched resources.

Scientific Research Applications

Photodynamic Therapy Applications

Singlet Oxygen Generation and Photosensitizers

A study focused on the synthesis and characterization of new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, showing potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for effective photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Therapeutic Purposes

Carbonic Anhydrase Inhibitors

Research demonstrated that primary sulfonamide functionality enables the construction of [1,4]oxazepine rings, acting as enzyme prosthetic zinc-binding groups when employed as carbonic anhydrase inhibitors. This property is essential for developing therapeutics targeting carbonic anhydrases, which are relevant for conditions such as glaucoma, epilepsy, and diuretic issues (Sapegin et al., 2018).

Antimicrobial and Enzyme Inhibitor Effects

Antimicrobial Activity and Enzyme Inhibition

Another study synthesized new Schiff bases from Sulfa drugs, demonstrating significant antimicrobial activities and potent inhibition effects on carbonic anhydrase II (CA II) and I (CAI) enzymes. These findings suggest potential applications in developing new antimicrobial agents and enzyme inhibitors for medical applications (Alyar et al., 2018).

Antitumor Activity

Antiproliferative and Apoptotic Activities

The synthesis of N-[6-indazolyl]arylsulfonamides and their evaluation against human tumor cell lines indicated significant antiproliferative and apoptotic activities. These compounds were able to cause arrest of cells in the G2/M phase of the cell cycle, suggesting their potential as antitumor agents (Abbassi et al., 2014).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the searched resources. It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities and applications could be investigated .

properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5S/c1-7-11-26-20-14-18(9-10-21(20)31-15-24(5,6)23(26)27)25-32(28,29)19-12-16(3)22(30-8-2)17(4)13-19/h7,9-10,12-14,25H,1,8,11,15H2,2-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYAAJRVLIRLNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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